(R)-1-(4-Methylphenyl)ethanol
Description
Overview of Chiral Alcohols as Key Intermediates in Modern Organic Synthesis
Chiral alcohols are indispensable intermediates in the synthesis of a vast array of complex organic molecules. Their utility is particularly pronounced in the pharmaceutical industry, where the precise three-dimensional arrangement of atoms is often crucial for biological activity. nih.gov These compounds serve as versatile chiral building blocks, meaning they can be incorporated into larger molecules to introduce a specific stereocenter, thereby influencing the final product's stereochemistry.
The synthesis of these chiral alcohols is a major focus of research. Catalytic asymmetric synthesis, which employs a small amount of a chiral catalyst to produce a large quantity of an enantiomerically enriched product, is a primary strategy. rsc.org This includes the biocatalytic reduction of prochiral ketones using enzymes like ketoreductases or the hydrogenation of ketones catalyzed by chiral transition-metal complexes. rsc.org The development of efficient chemo-enzymatic processes, which combine the advantages of both chemical and biological catalysts, further expands the toolbox for producing optically pure alcohols. These methods are vital for creating the chiral intermediates needed for drugs, agrochemicals, and other fine chemicals. nih.gov
Importance of Enantiopure Compounds in Advanced Chemical Research
An enantiopure compound is a substance that contains only a single enantiomer, which is one of two stereoisomers that are non-superimposable mirror images of each other. biosynth.com The importance of enantiopurity cannot be overstated, particularly in biological and pharmaceutical contexts. Living organisms are inherently chiral environments, composed of enantiopure molecules like L-amino acids and D-sugars. mdpi.com Consequently, the different enantiomers of a chiral drug can exhibit vastly different pharmacological and toxicological profiles. researchgate.net
In many cases, one enantiomer (the eutomer) is responsible for the desired therapeutic effect, while the other (the distomer) may be less active, inactive, or even cause harmful side effects. researchgate.net This reality has prompted regulatory agencies to emphasize the development of single-enantiomer drugs. researchgate.net As a result, a significant area of chemical research is dedicated to developing methods for asymmetric synthesis and chiral separation to produce enantiopure compounds. This ensures greater specificity, improved therapeutic indices, and simpler pharmacokinetic profiles for new and existing drugs. researchgate.netunimi.it
Rationale for the Specific Focus on (R)-1-(4-Methylphenyl)ethanol
This compound, also known as (R)-1-(p-tolyl)ethanol, serves as a quintessential model substrate and a valuable chiral intermediate in organic synthesis. Its structure, featuring a simple aromatic ring with a methyl substituent and a single chiral center, makes it an ideal candidate for testing the efficacy and stereoselectivity of new synthetic methodologies.
The asymmetric reduction of its corresponding prochiral ketone, 4-methylacetophenone, is frequently used as a benchmark reaction for evaluating novel catalysts, particularly biocatalysts. Numerous studies have explored the use of various microorganisms and isolated enzymes to achieve high conversion and enantiomeric excess for this compound. This extensive body of research highlights the compound's role in advancing the field of biocatalysis. chemimpex.com
Beyond its role as a model compound, this compound is a valuable chiral building block in its own right. It serves as an intermediate in the synthesis of more complex molecules for the pharmaceutical and agrochemical industries. mdpi.comvulcanchem.com Its hydroxyl group can be readily transformed into other functionalities, allowing for its incorporation into a wide range of target structures where the specific (R)-configuration is required for biological activity. For example, chiral 1,2-amino alcohols, which can be synthesized from precursors like (R)-1-(4-tolyl)ethanol, are important structural motifs.
Research Findings on the Synthesis of this compound
The biocatalytic reduction of 4-methylacetophenone is a well-studied route to producing this compound with high stereoselectivity. Different microbial systems and enzymes exhibit varying degrees of success.
| Biocatalyst | Conversion (%) | Enantiomeric Excess (e.e.) (%) | Product Configuration |
| Periconia hispidula | 99 | >99 | (S) |
| Acetobacter pasteurianus GIM1.158 | >95 | >99.9 | (R) |
| Penicillium sp. 003 | - | 88 | (R) |
| Rhizopus arrhizus NCIM 878 | - | 70-87 | (S) |
Table showing selected biocatalytic reduction results for 4-methylacetophenone. Data sourced from multiple studies. chemimpex.comvulcanchem.comchemicalbook.com Note that different reaction conditions can lead to different enantiomeric outcomes.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(1R)-1-(4-methylphenyl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O/c1-7-3-5-9(6-4-7)8(2)10/h3-6,8,10H,1-2H3/t8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JESIHYIJKKUWIS-MRVPVSSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)[C@@H](C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42070-92-8 | |
| Record name | (+)-1-(4-Methylphenyl)ethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=42070-92-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-p-Tolylethanol, (+)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042070928 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (1R)-1-(4-methylphenyl)ethan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | 1-P-TOLYLETHANOL, (+)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KFM3490S6Z | |
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Enantioselective Synthesis Methodologies for R 1 4 Methylphenyl Ethanol
Biocatalytic Approaches to the Production of (R)-1-(4-Methylphenyl)ethanol
Biocatalysis has emerged as a powerful tool for the synthesis of enantiomerically pure chemicals. The use of enzymes and whole microorganisms provides high selectivity under mild reaction conditions, presenting a sustainable alternative to traditional chemical methods. For the production of this compound, two main biocatalytic strategies are employed: the direct reduction of a prochiral ketone precursor and the kinetic resolution of a racemic alcohol mixture.
Enzymatic Reduction of Prochiral Ketone Precursors
The asymmetric reduction of the prochiral ketone, 4-methylacetophenone, is a direct and atom-efficient method to produce this compound. This transformation is catalyzed by a class of enzymes known as oxidoreductases, which includes ketoreductases and alcohol dehydrogenases.
Ketoreductases (KREDs) are enzymes that catalyze the stereoselective reduction of ketones to their corresponding alcohols. The reduction of 4-methylacetophenone using KREDs typically yields the (S)-enantiomer, following Prelog's rule. However, the synthesis of the (R)-enantiomer, which is often a valuable intermediate, remains a significant area of interest in biocatalysis. mdpi.com While many ketoreductase-catalyzed reductions of aryl ketones have been studied for their activity and enantioselectivity, the focus is often on producing the (S)-alcohol. researchgate.net
Alcohol dehydrogenases (ADHs) are a subclass of oxidoreductases that are widely used in the synthesis of chiral alcohols. nih.gov These enzymes can catalyze the reduction of ketones to alcohols and the oxidation of alcohols to ketones, depending on the reaction conditions and the specific enzyme. mdpi.comnih.govresearchgate.net
For the production of this compound, (R)-selective ADHs are employed. For instance, the (R)-selective LK-ADH from Lactobacillus kefir has been used for the biocatalytic reduction of various ketones. tuwien.at In one study, the reduction of 4-methylacetophenone using a whole-cell lyophilisate containing (R)-selective LK-ADH was investigated. tuwien.at
(S)-1-phenylethanol dehydrogenase (PEDH) from the denitrifying bacterium Aromatoleum aromaticum is another ADH that has been explored for the asymmetric reduction of prochiral ketones. researchgate.netnih.gov While it typically produces (S)-alcohols, understanding its substrate scope and enantioselectivity provides valuable insights for enzyme engineering and the development of biocatalysts for (R)-alcohols. researchgate.netnih.gov
The use of whole-cell biocatalysts expressing ADHs offers advantages over isolated enzymes, such as cofactor regeneration. mdpi.com For example, Escherichia coli cells heterologously expressing PEDH have been used as whole-cell catalysts for the reduction of ketones. nih.gov
| Enzyme Source | Substrate | Product | Enantiomeric Excess (ee) | Conversion | Reference |
| Lactobacillus kefir (LK-ADH) | 4-Methylacetophenone | This compound | >99% | 80% (after 24h) | tuwien.at |
| Aromatoleum aromaticum (PEDH) | 4'-Methylacetophenone (B140295) | (S)-1-(4-Methylphenyl)ethanol | 100% | Not Specified | nih.gov |
Stereoselective Oxidation of Racemic 1-(4-Methylphenyl)ethanol (B1581246)
An alternative to the asymmetric reduction of ketones is the kinetic resolution of a racemic mixture of 1-(4-methylphenyl)ethanol. In this process, one enantiomer of the alcohol is selectively oxidized to the corresponding ketone, leaving the other enantiomer in high enantiomeric purity.
Vanillyl alcohol oxidase (VAO) from Penicillium simplicissimum is a flavoenzyme that can catalyze the oxidation of a variety of phenolic compounds. researchgate.netnih.gov While its primary application has been in the hydroxylation of 4-alkylphenols, the principles of its stereoselectivity are relevant to the oxidation of secondary alcohols. nih.govnih.govwur.nl Although direct kinetic resolution of 1-(4-methylphenyl)ethanol by VAO is not extensively documented, the enzyme's ability to perform enantioselective transformations on structurally similar molecules suggests its potential in this area. researchgate.netnih.govscribd.com
Whole-cell biocatalysis is a highly effective method for the enantiomeric enrichment of racemic alcohols. mdpi.com This approach utilizes intact microbial cells, which contain the necessary enzymes and cofactors for the desired transformation.
Several studies have demonstrated the successful kinetic resolution of racemic 1-(4-methylphenyl)ethanol using whole-cell systems. For instance, whole cells of Arthrobacter sp. have been used to enrich racemic 1-(4-methylphenyl)ethanol, resulting in the (R)-alcohol with high conversion (94%) and high enantiomeric excess (94%). niscpr.res.in Similarly, various edible plants have been investigated as biocatalysts for the oxidation of racemic secondary alcohols. researchgate.net In one such study, the oxidation of (RS)-1-(4-methylphenyl)ethanol using Solanum tuberosum (potato) for three days yielded this compound with an 86% enantiomeric excess and a 32% yield. mdpi.comsemanticscholar.orgresearchgate.net
The screening of microorganisms from diverse environments, such as the Antarctic, has also led to the discovery of new biocatalysts. Strains of Flavobacterium sp. and Arthrobacter sp. isolated from Antarctic samples were found to contain oxidoreductases that catalyze the oxidation of the (S)-enantiomer of racemic alcohols, leaving the (R)-enantiomer. nih.gov These microorganisms showed excellent enzymatic activity for the oxidation of (RS)-1-(4-methyl-phenyl)ethanol. nih.gov
| Biocatalyst | Substrate | Product | Enantiomeric Excess (ee) of (R)-alcohol | Conversion/Yield | Reference |
| Arthrobacter sp. (whole cells) | Racemic 1-(4-Methylphenyl)ethanol | This compound | 94% | 94% (conversion) | niscpr.res.in |
| Solanum tuberosum (potato) | (RS)-1-(4-Methylphenyl)ethanol | This compound | 86% | 32% (yield) | mdpi.comsemanticscholar.orgresearchgate.net |
| Flavobacterium sp. | (RS)-1-(4-Methylphenyl)ethanol | This compound | High (up to >99%) | >10% (conversion) | nih.gov |
| Arthrobacter sp. (Antarctic strain) | (RS)-1-(4-Methylphenyl)ethanol | This compound | High (up to >99%) | >10% (conversion) | nih.gov |
Whole-Cell Biocatalysis for Enantiomeric Enrichment
Deracemization Strategies for 1-(4-Methylphenyl)ethanol
Deracemization is an attractive strategy that converts a racemic mixture into a single enantiomer, potentially achieving a theoretical yield of 100%. acs.org This is often accomplished through a cyclic process involving an oxidation step followed by an asymmetric reduction.
One effective method for the deracemization of racemic 1-(4-methylphenyl)ethanol involves the use of the microorganism Arthrobacter sp. researchgate.net In the presence of oxygen, this bacterium catalyzes a deracemization process that enriches the (R)-alcohol to a high conversion of 94% and an enantiomeric excess of 94%. researchgate.net Conversely, in the absence of oxygen, the same microorganism can reduce 4-methylacetophenone to the (S)-alcohol. researchgate.net
Chemoenzymatic deracemization offers another powerful approach. For instance, a system combining a TEMPO-iodine catalyst for oxidation with an alcohol dehydrogenase for the reduction step has been developed for the deracemization of secondary alcohols. researchgate.net Another strategy involves a two-step, one-pot process using two different ruthenium catalysts for the sequential oxidation and asymmetric reduction of secondary benzylic alcohols, which has been successfully applied to produce optically active alcohols with high yields and excellent enantioselectivity. acs.org
Asymmetric Chemical Synthesis of this compound
Asymmetric chemical synthesis, particularly using transition metal catalysts, provides a robust and scalable alternative to biocatalytic methods for producing enantiomerically pure compounds.
Transition Metal-Catalyzed Asymmetric Hydrogenation and Transfer Hydrogenation
Ruthenium complexes are highly effective catalysts for the asymmetric transfer hydrogenation (ATH) of prochiral ketones. These reactions typically use a hydrogen donor, such as a formic acid/triethylamine mixture or isopropanol (B130326). The enantioselectivity is controlled by chiral ligands coordinated to the ruthenium center.
A variety of chiral ruthenium(II) complexes have been developed for the ATH of aryl ketones, leading to the corresponding chiral secondary alcohols with good to excellent conversions and moderate to good enantioselectivities (67–95% e.e.). researchgate.net For the synthesis of this compound, specific ruthenium catalysts have demonstrated high efficiency. For example, the deracemization of secondary benzylic alcohols, including 1-(4-methylphenyl)ethanol, has been achieved in a sequential process using two different ruthenium complexes for the oxidation and reduction steps, yielding the optically active alcohol in high yield and up to 95% e.e. acs.org In a direct asymmetric transfer hydrogenation of 4'-methylacetophenone, ruthenium catalysts have been shown to produce the alcohol product with high yields and enantiomeric excess. scholaris.ca
| Catalyst System | Substrate | Reaction Type | Yield (%) | Enantiomeric Excess (e.e.) (%) | Configuration | Reference |
|---|---|---|---|---|---|---|
| Ru(II)/Chiral Diamine | Aryl Ketones | ATH | 71-100 | 67-95 | Not Specified | researchgate.net |
| Two Ru Complexes | (RS)-1-(4-Methylphenyl)ethanol | Deracemization | High | up to 95 | R | acs.org |
Iridium complexes have emerged as powerful catalysts for asymmetric hydrogenation, often exhibiting high activity and enantioselectivity under mild conditions. Chiral N,P ligands are commonly employed to induce asymmetry.
In a study using deuterium (B1214612) labeling, the asymmetric hydrogenation of 4'-methylacetophenone was investigated using amidoiridium complexes in deuterated methanol (B129727) (CD3OD) under hydrogen pressure. This reaction yielded 1-(4'-methylphenyl)ethanol with 98% e.e. for the (S)-enantiomer. rsc.org While this specific study produced the (S)-enantiomer, the versatility of iridium catalysis with a wide array of chiral ligands suggests that the synthesis of the (R)-enantiomer is readily achievable by selecting the appropriate ligand enantiomer. The use of chiral spiro iridium catalysts has been shown to be highly efficient for the asymmetric hydrogenation of α-amino ketones to chiral 1,2-amino alcohols with up to 99.9% e.e., highlighting the potential of these catalysts for other ketone substrates. researchgate.net
| Catalyst System | Substrate | Solvent | Enantiomeric Excess (e.e.) (%) | Configuration | Reference |
|---|---|---|---|---|---|
| Amidoiridium Complexes | 4'-Methylacetophenone | CD3OD | 98 | S | rsc.org |
| Chiral Spiro Iridium Catalyst | α-Amino Ketones | Not Specified | up to 99.9 | Not Specified | researchgate.net |
Organocatalytic Asymmetric Methodologies
Organocatalysis has emerged as a powerful tool for enantioselective synthesis, avoiding the use of metal catalysts. In this context, chiral amines and their derivatives are often employed to catalyze asymmetric additions to prochiral ketones. For the synthesis of this compound, an organocatalytic approach could involve the asymmetric reduction of 4-methylacetophenone. While direct organocatalytic reductions are a broad field, specific examples for this target molecule are part of ongoing research. The general principle involves the use of a chiral organocatalyst, such as a proline derivative or a chiral amine, to create a chiral environment around the ketone. This environment favors the approach of a reducing agent from a specific face, leading to the preferential formation of one enantiomer.
Another relevant organocatalytic transformation is the asymmetric Friedel-Crafts alkylation. The use of iminium catalysis with chiral imidazolidinone catalysts has been effective in the enantioselective alkylation of electron-rich benzenes with α,β-unsaturated aldehydes. acs.org This strategy allows for the construction of benzylic stereocenters, a key feature of this compound. acs.org Kinetic studies have shown that the reaction rate can be second-order with respect to the amine catalyst. acs.org Furthermore, the catalyst loading can be as low as 1 mol% while still achieving high enantioselectivity. acs.org
| Catalyst Type | Substrate | Key Features |
| Chiral Imidazolidinone | Anilines and α,β-Unsaturated Aldehydes | Enables enantioselective benzene (B151609) alkylations, applicable to a wide range of substrates. acs.org |
| Pyrrolidine-based amines | Cyclic ketones and α-nitrostyrenes | Used with a protonic acid to yield enantiomerically enriched γ-nitro ketones. mun.ca |
Chiral Auxiliary-Mediated Synthesis
Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct a stereoselective reaction. After the desired transformation, the auxiliary is removed, yielding the enantiomerically enriched product.
For the synthesis of this compound, a chiral auxiliary could be attached to a precursor molecule to control the stereochemical outcome of a key reaction step. For instance, an achiral ketone could be converted into a chiral imine or enamine using a chiral amine as the auxiliary. Subsequent diastereoselective addition of a methyl group (e.g., using a Grignard reagent) would lead to a product with a new stereocenter. The stereochemistry of this new center is dictated by the chiral auxiliary. Finally, removal of the auxiliary would yield the desired this compound. (R)-(+)-1-(4-Methylphenyl)ethylamine is a compound that can serve as a chiral auxiliary in such asymmetric syntheses. smolecule.com
A common strategy involves covalently bonding a chiral auxiliary to a racemic mixture to create a diastereomeric mixture, which can then be separated using conventional methods like HPLC on silica (B1680970) gel. tcichemicals.com If the separation is successful, the chiral auxiliary is cleaved to yield the enantiopure compound. tcichemicals.com
| Chiral Auxiliary | Application | Outcome | Reference |
| (2R)-2-amino-2-phenylethanol | Synthesis of (1S)-1-substituted-THβCs | Predominantly produces the (1S)-configured product. | rsc.org |
| (S)-pyroglutamic acid derivatives | Synthesis of 1-substituted-THβC | Used to control stereochemistry in the synthesis of complex molecules. | rsc.org |
Stereoselective Alkylation and Related Asymmetric Addition Reactions
Stereoselective alkylation involves the addition of an alkyl group to a prochiral center in a way that favors the formation of one stereoisomer. In the context of synthesizing this compound, this would typically involve the asymmetric addition of a methyl group to 4-formyltoluene or a related derivative.
One approach is the use of a chiral catalyst to control the enantioselectivity of the addition of a methyl nucleophile (e.g., methylmagnesium bromide or methyllithium) to 4-methylbenzaldehyde. Chiral ligands complexed with a metal, such as zinc or titanium, can create a chiral environment that directs the approach of the nucleophile.
Furthermore, asymmetric transfer hydrogenation (ATH) of 4-methylacetophenone using a chiral catalyst is a well-established method for producing enantiomerically enriched 1-(4-methylphenyl)ethanol. These reactions often employ chiral ruthenium or rhodium complexes with chiral diamine or amino alcohol ligands.
Recent advancements have also explored the use of combined catalytic systems. For example, a palladium complex with a chiral phosphoramidite (B1245037) ligand and a chiral phosphoric acid has been used for the highly enantioselective allylic alkylation of pyrazol-5-ones with allylic alcohols. acs.org Another strategy involves a Brønsted acid-accelerated palladium-catalyzed asymmetric allylic alkylation. acs.org Organocatalytic strategies using a chiral amine and a boronic acid have also been developed for the alkylation of aldehydes with allylic alcohols. acs.org
Racemic Resolution Strategies for the Isolation of this compound
Racemic resolution is a common approach to separate enantiomers from a racemic mixture. This is often more practical than asymmetric synthesis, especially for large-scale production.
Diastereomeric Salt Formation and Crystallization
This classical resolution technique involves reacting the racemic alcohol with an enantiomerically pure resolving agent, typically a chiral acid or base, to form a pair of diastereomeric salts. Due to their different physical properties, these diastereomeric salts can often be separated by fractional crystallization.
For the resolution of racemic 1-(4-methylphenyl)ethanol, a chiral acid such as (R)-mandelic acid or tartaric acid derivatives can be used. The reaction of the racemic alcohol with the chiral acid forms two diastereomeric esters. These esters have different solubilities in a given solvent, allowing one diastereomer to crystallize out of the solution while the other remains dissolved. The separated diastereomer is then hydrolyzed to yield the enantiomerically pure this compound.
The choice of resolving agent and solvent is crucial for successful separation. In some cases, the configuration of the less-soluble diastereomeric salt can be influenced by the dielectric constant of the solvent. researchgate.netresearchgate.net For example, in the resolution of 1-phenyl-2-(4-methylphenyl)ethylamine with (S)-mandelic acid, the use of aqueous ethanol (B145695) can favor the crystallization of the (S,S) salt, while 100% ethanol can favor the (R,S) salt. researchgate.net
| Resolving Agent | Substrate | Key Findings | Reference |
| Dibenzoyl-D-tartaric acid | 1-(4-methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one | Forms diastereomeric salts that can be separated by recrystallization. nih.gov | nih.gov |
| (S)-Mandelic acid | 1-phenyl-2-(4-methylphenyl)ethylamine | Solvent dielectric constant controls which diastereomer crystallizes. researchgate.netresearchgate.net | researchgate.netresearchgate.net |
| Spiro-TADDOL | 1-phenyl-3-methyl-3-phospholene sulfide | Effective for the resolution of P-heterocyclic compounds. | rsc.org |
Chromatographic Enantioseparation Techniques
Chromatographic methods, particularly high-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP), are powerful tools for the analytical and preparative separation of enantiomers.
For the separation of (R)- and (S)-1-(4-methylphenyl)ethanol, a variety of CSPs can be employed. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) and coated on a silica support, are widely used. The chiral recognition mechanism involves the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP through various interactions like hydrogen bonding, dipole-dipole interactions, and steric hindrance.
A novel chiral stationary phase prepared by bonding the (R)-1-phenyl-2-(4-methylphenyl)ethylamine amide derivative of (S)-valine to aminopropyl silica gel has shown good enantioselectivity for certain compounds. nih.gov The mobile phase composition, often a mixture of hexane (B92381) and an alcohol like ethanol or isopropanol, is optimized to achieve the best separation. nih.gov The use of dichloromethane (B109758) as a modifier in the mobile phase has been shown to improve baseline separation for some amino acid derivatives. nih.gov
| Chiral Stationary Phase (CSP) | Analyte(s) | Mobile Phase | Key Findings |
| Levan tris(3,5-dimethylphenylcarbamate) | (±)-trans-β-lactam ureas | Methanol, Ethanol, Acetonitrile | Good chiral recognition ability in polar organic mode. mdpi.com |
| (R)-1-phenyl-2-(4-methylphenyl)ethylamine amide derivative of (S)-valine | Amino acid derivatives, Pyrethroid insecticides | Hexane-dichloromethane-ethanol | Better enantioselectivity than Pirkle type 1-A column for some compounds. nih.gov |
| Chiral Porous Organic Cage (POC) | Racemic alcohols and other compounds | Not specified | Demonstrates good enantioselectivity for a range of racemic mixtures. mdpi.com |
Mechanistic Investigations and Theoretical Studies on the Formation of R 1 4 Methylphenyl Ethanol
Elucidation of Reaction Mechanisms in Asymmetric Synthesis
The stereochemical outcome of the reduction of the prochiral ketone, 4-methylacetophenone, to (R)-1-(4-methylphenyl)ethanol is determined by the specific interactions between the substrate and the chiral catalyst, be it an enzyme or a synthetic metal complex.
Biocatalytic reduction using dehydrogenases or reductases is a prominent method for producing enantiopure alcohols. These enzymes, belonging to the short-chain dehydrogenase/reductase (SDR) family, utilize a cofactor, typically NADH or NADPH, to deliver a hydride to the carbonyl carbon of the ketone.
The stereoselectivity of these enzymatic reductions is governed by Prelog's rule, which predicts the facial selectivity based on the relative sizes of the substituents on the ketone. For an enzyme to produce the (R)-alcohol, the substrate, 4-methylacetophenone, must orient itself in the active site such that the hydride from the NADH cofactor is delivered to the Si-face of the carbonyl. This precise orientation is dictated by the architecture of the enzyme's active site.
Studies on (S)-1-phenylethanol dehydrogenase (PEDH) from Aromatoleum aromaticum have shown that the enzyme can reduce a wide range of ketones to their corresponding alcohols with excellent enantiomeric excesses. nih.gov The high enantiospecificity is attributed to the structure of the active site, which accommodates the substrate in a preferred orientation for stereospecific hydride transfer. nih.gov While this specific enzyme typically produces (S)-alcohols, the mechanistic principles are fundamental to all dehydrogenase-catalyzed reductions. nih.gov Computational enzyme redesign has been successfully employed to invert the natural enantioselectivity of such enzymes, creating variants that produce (R)-alcohols with high enantiomeric excess. researchgate.net
The general mechanism involves the binding of the NADH cofactor and the substrate to the enzyme, forming a ternary complex. Key amino acid residues in the active site, often a catalytic triad (B1167595) (e.g., Ser-Tyr-Lys), are crucial for catalysis. The tyrosine residue, acting as a general acid, protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating the hydride transfer from NADH. After the reduction, the (R)-alcohol and NAD+ are released, and the enzyme is ready for another catalytic cycle. The use of whole-cell catalysts often employs a sacrificial alcohol, like isopropanol (B130326), to regenerate the NADH cofactor in situ. nih.gov
| Enzyme Type | Cofactor | Stereochemical Rule | Product Configuration | Key Active Site Residues |
| Alcohol Dehydrogenase | NADH/NADPH | Prelog's Rule | (R) or (S) | Catalytic Triad (e.g., Ser, Tyr, Lys) |
| Ketoreductase | NADH/NADPH | Prelog's Rule | (R) or (S) | Varies, often contains Tyr, Ser, Lys |
Asymmetric transfer hydrogenation (ATH) using transition metal complexes is a powerful alternative to biocatalysis for the synthesis of this compound. Ruthenium and iron-based catalysts are among the most studied.
Ruthenium-Based Catalysis: The mechanism for ATH catalyzed by Noyori-type ruthenium complexes, such as [RuCl(TsDPEN)(p-cymene)], is well-established. nih.govmdpi.com The catalytic cycle typically involves the following key steps:
Activation: The 18-electron precatalyst is activated by a base (e.g., in a formic acid/triethylamine mixture or KOH in isopropanol) to form a 16-electron, coordinatively unsaturated Ru(II) complex. mdpi.com
Hydride Formation: This active species abstracts two hydrogen atoms from a hydrogen donor (e.g., isopropanol or formate) to generate an 18-electron ruthenium hydride complex, which is the active catalyst. nih.govmdpi.com
Hydrogen Transfer: The ketone substrate coordinates to the ruthenium hydride. The transfer of hydrogen to the carbonyl group occurs via a six-membered pericyclic transition state. This step involves the transfer of the hydride from the metal and a proton from the amine ligand of the TsDPEN to the carbonyl carbon and oxygen, respectively. mdpi.com This hydrogen transfer is the rate-determining step of the reaction. nih.gov
Product Release and Catalyst Regeneration: The resulting this compound is released, regenerating the 16-electron Ru(II) complex, which re-enters the catalytic cycle. mdpi.com
The high enantioselectivity arises from the chiral environment created by the TsDPEN ligand and the arene ligand. Steric and electronic interactions within the transition state force the 4-methylacetophenone to adopt a specific orientation, exposing one face of the carbonyl to the hydride transfer. mdpi.com
Iron-Based Catalysis: Iron complexes have emerged as a more sustainable alternative to ruthenium. The mechanism for ATH using iron catalysts, such as those with tetradentate PNNP ligands, involves a complex activation sequence. acs.orgacs.org An induction period is often observed before catalysis begins. acs.org The precatalyst reacts with a strong base (e.g., potassium tert-butoxide) to generate the catalytically active amido- and ene-amido-iron complexes. acs.orgacs.org The reaction rate is highly dependent on the concentration of the base. acs.org Similar to the ruthenium systems, the catalytic cycle proceeds through an iron-hydride intermediate that transfers hydrogen to the ketone. scholaris.ca
| Catalyst System | Key Intermediate | Hydrogen Donor | Proposed Transition State |
| Ru-TsDPEN | 18e- Ru(II) hydride nih.gov | Isopropanol, Formate (B1220265) mdpi.com | Six-membered pericyclic |
| Iron-PNNP Ligand | Amido(ene-amido) iron complex acs.org | Isopropanol acs.org | Outer-sphere hydrogen transfer |
Computational Chemistry and Molecular Modeling of Stereoselectivity
Computational methods are indispensable tools for rationalizing and predicting the stereochemical outcomes of asymmetric reactions. Techniques like Density Functional Theory (DFT) and molecular docking provide detailed energetic and structural information about catalyst-substrate interactions.
DFT calculations are used to model the transition states of the hydride transfer step, allowing for the determination of the energy barriers for the formation of the (R) and (S) enantiomers. The difference in these energy barriers (ΔΔG‡) correlates directly with the predicted enantiomeric excess of the reaction.
For the Ru-TsDPEN catalyzed ATH of acetophenone (B1666503), a close analog of 4-methylacetophenone, DFT calculations have been instrumental. nih.gov They revealed that water can participate in the catalytic cycle by forming hydrogen bonds with the ketone oxygen in the transition state. This interaction was found to lower the activation energy barrier by approximately 4 kcal/mol, thus accelerating the reaction. nih.gov The calculations also suggested that the hydrogen transfer mechanism is more stepwise than concerted in nature. nih.gov For Corey–Bakshi–Shibata (CBS) reductions, mechanistic models based on DFT calculations explain the stereoselectivity by comparing the stability of the two possible transition states (I and II), where the preferred state minimizes steric interactions between the catalyst and the substrate. jst.go.jp
In biocatalysis, molecular docking is a computational technique used to predict the preferred binding mode of a substrate within an enzyme's active site. By simulating the docking of 4-methylacetophenone into the active site of a dehydrogenase, researchers can identify the key interactions (e.g., hydrogen bonds, hydrophobic interactions) that lock the substrate into a specific conformation for stereoselective reduction.
Docking studies performed on (S)-1-phenylethanol dehydrogenase (PEDH) have successfully explained the high enantioselectivity observed in the reduction of various ketones. nih.gov The analysis involves docking the substrate into the active site containing the NADH cofactor and identifying poses that allow for productive hydride transfer. The binding energies of the enzyme-substrate complexes leading to the (S) versus the (R) alcohol are calculated. A significant energy difference between the two possible pre-reaction complexes indicates high enantioselectivity. nih.gov For a productive reaction, the substrate must form hydrogen bonds with key residues like Serine-141 or Tyrosine-154. nih.gov This methodology is broadly applicable for understanding and predicting how substrates like 4-methylacetophenone will be reduced by a given enzyme. mdpi.comnih.gov
The ultimate goal of computational modeling in this context is the accurate prediction of enantiomeric excess (ee) and the absolute configuration of the product.
From DFT: As mentioned, the energy difference between the diastereomeric transition states leading to the (R) and (S) products (ΔΔG‡) can be used to calculate the theoretical enantiomeric ratio using the following equation derived from transition state theory:
ee (%) = [ (e^(-ΔΔG‡/RT) - 1) / (e^(-ΔΔG‡/RT) + 1) ] * 100
From Docking and Molecular Dynamics: For enzymatic reactions, computational workflows combining docking with molecular dynamics (MD) simulations can refine the prediction of stereoselectivity. researchgate.net MD simulations provide insight into the dynamic behavior of the substrate in the active site, and techniques like linear interaction energy can be used to calculate binding energies more accurately. researchgate.net
From QSAR and Machine Learning: Quantitative Structure-Activity Relationship (QSAR) models and machine learning approaches, such as neural networks, can also be used. nih.gov By training a model on a dataset of different substituted acetophenones and their experimental reaction outcomes (conversion and ee), it is possible to develop a predictive tool for new substrates like 4-methylacetophenone. Such models have been used to predict reactor behavior and product formation progress for the reduction of para-substituted acetophenones. nih.gov
These predictive models are crucial for the in silico screening of catalysts and reaction conditions, saving significant experimental time and resources.
Flow Chemistry Approaches to the Synthesis of R 1 4 Methylphenyl Ethanol
Advantages of Continuous Flow Synthesis for Chiral Alcohol Production
Continuous flow processes for enantioselective catalysis have garnered significant attention due to their notable advantages over conventional batch reactions. These benefits include potentially lower catalyst loading, improved selectivities, reduced reaction times, and enhanced productivity and scalability. nih.gov The application of flow chemistry to the production of chiral alcohols like (R)-1-(4-Methylphenyl)ethanol offers several key advantages:
Precise Process Control: The high surface-area-to-volume ratio in microreactors and other flow devices allows for superior control over reaction parameters such as temperature, pressure, and residence time. nih.gov This precise control is crucial for stereoselective reactions where even minor temperature fluctuations can impact the enantiomeric excess (ee) of the product.
Improved Selectivity and Yield: The enhanced control over reaction conditions in flow systems often leads to higher selectivity and improved product yields. nih.gov By minimizing temperature gradients and ensuring efficient mixing, the formation of byproducts can be suppressed.
Facile Scalability: Scaling up a reaction in a flow system is typically achieved by extending the operation time or by "numbering up" (running multiple reactors in parallel). This approach avoids the complex re-optimization of reaction parameters often required when scaling up batch processes. nih.gov
Process Intensification: Flow chemistry enables the use of novel process windows, such as elevated temperatures and pressures, which can dramatically accelerate reaction rates. nih.gov This intensification leads to higher throughput from smaller reactor volumes.
A comparative overview of batch versus flow processing for chiral alcohol synthesis highlights these advantages:
| Feature | Batch Processing | Continuous Flow Processing |
| Safety | Higher risk with large volumes of hazardous materials | Inherently safer due to small reaction volumes |
| Heat Transfer | Often inefficient, leading to temperature gradients | Excellent heat transfer, precise temperature control |
| Mass Transfer | Can be limited, especially in multiphasic reactions | Enhanced mass transfer, beneficial for gas-liquid reactions |
| Scalability | Complex, often requires re-optimization | Straightforward through extended operation or numbering-up |
| Process Control | Less precise control over reaction parameters | Precise control over residence time, temperature, and pressure |
Reactor Design and Process Intensification for Stereoselective Reactions
The choice of reactor is critical for the successful implementation of a continuous stereoselective synthesis. For the production of this compound, which can be synthesized via the asymmetric hydrogenation of 4-methylacetophenone, several reactor designs are particularly relevant.
Packed-Bed Reactors (PBRs): These reactors are filled with a solid catalyst, often an immobilized enzyme or a heterogeneous metal catalyst. PBRs are especially appealing for their ability to simplify catalyst separation and recycling. nih.gov For enzymatic resolutions or reductions, immobilizing the enzyme on a solid support and packing it into a column allows for the continuous conversion of the substrate as it flows through. nih.gov
Tube-in-Tube Reactors: This design is particularly effective for gas-liquid reactions, such as catalytic hydrogenations. vapourtec.com Hydrogen gas can be fed through the inner tube, which is made of a gas-permeable membrane, allowing for controlled diffusion into the liquid phase flowing in the outer tube. This setup enhances the gas-liquid mass transfer, which is often a limiting factor in hydrogenations. vapourtec.com
Continuous Stirred-Tank Reactors (CSTRs): A cascade of CSTRs can be used for reactions that require longer residence times. asynt.com This setup allows for a well-defined residence time distribution and can be advantageous for optimizing reactions where kinetics are a key consideration.
Process intensification in the context of stereoselective synthesis aims to maximize the efficiency and output of the reaction. This can be achieved through several strategies:
High-Pressure and High-Temperature Conditions: Flow reactors can safely operate at pressures and temperatures that are not feasible in batch reactors. asynt.com For asymmetric hydrogenations, high pressure increases the concentration of hydrogen in the liquid phase, which can lead to faster reaction rates.
Integration of Enabling Technologies: Flow chemistry can be combined with other technologies like microwave irradiation or photochemistry to further intensify reactions. While not directly applicable to the typical synthesis of this compound, this highlights the versatility of flow systems. unito.it
The following table summarizes the impact of different parameters on the asymmetric hydrogenation of a prochiral ketone in a flow system, a key step in the synthesis of chiral alcohols like this compound.
| Parameter | Effect on Reaction | Rationale |
| Increased Pressure | Higher conversion | Increased hydrogen concentration in the liquid phase improves mass transfer. asynt.com |
| Increased Temperature | Faster reaction rate | Provides the necessary activation energy for the reaction. |
| Catalyst Loading | Directly impacts conversion and throughput | Higher catalyst concentration can lead to faster reaction rates. |
| Gas-Liquid Ratio | Affects mass transfer | An optimal ratio ensures efficient contact between hydrogen and the substrate. asynt.com |
Integration of Reaction and Separation in Flow Systems
A significant advantage of flow chemistry is the ability to integrate reaction and separation steps into a single, continuous process. nih.gov This "telescoping" of operations eliminates the need for manual workup and isolation of intermediates, leading to a more efficient and automated synthesis. nih.gov For the production of this compound, several in-line separation techniques can be employed.
Liquid-Liquid Extraction: Membrane-based separators can be used to perform continuous liquid-liquid extractions. nih.gov For example, after the reaction, the product stream can be mixed with an immiscible solvent to extract the desired chiral alcohol, leaving impurities and byproducts in the original phase. The two phases are then separated as they flow through the membrane.
In-line Purification with Scavenger Resins: Packed-bed reactors filled with scavenger resins can be used to remove unreacted reagents or byproducts from the product stream. This is a form of solid-phase extraction that can be easily integrated into a flow setup.
Continuous Crystallization: In some cases, the desired product can be induced to crystallize out of the reaction mixture by changing the temperature or adding an anti-solvent. This allows for the continuous isolation of the pure product.
A notable example of integrated reaction and separation is the continuous resolution of a racemic amine using an immobilized lipase (B570770) in a packed-bed reactor, followed by a series of in-line liquid-liquid extraction steps to separate the desired enantiomer. nih.gov A similar principle could be applied to the enzymatic kinetic resolution of racemic 1-(4-methylphenyl)ethanol (B1581246). The unreacted (R)-enantiomer could be continuously separated from the acylated (S)-enantiomer.
The integration of these steps offers several benefits:
Reduced Waste: By eliminating manual workup steps, the consumption of solvents and other reagents is minimized. nih.gov
Handling of Unstable Intermediates: Intermediates can be generated and immediately consumed in the next step without the need for isolation, which is particularly useful for unstable compounds.
Green Chemistry Principles in the Synthesis of R 1 4 Methylphenyl Ethanol
Solvent-Free and Environmentally Benign Reaction Conditions
The reduction of hazardous waste, particularly the use of volatile organic solvents (VOCs), is a cornerstone of green chemistry. In the synthesis of (R)-1-(4-Methylphenyl)ethanol, significant progress has been made in replacing traditional organic solvents with more environmentally benign alternatives or eliminating them entirely.
Water, as a solvent, offers an ideal green alternative for asymmetric transfer hydrogenation of ketones. Research has shown that conducting the reduction of prochiral ketones in an aqueous phase can be significantly faster than in commonly used organic solvents like an azeotropic mixture of HCOOH and NEt3 or 2-propanol. For instance, the reduction of acetophenone (B1666503) using a formate (B1220265) salt as the hydrogen donor and a metal-diamine catalyst in water can achieve full conversion in just one hour, whereas the same reaction in an organic azeotrope may take over ten hours. This demonstrates the potential for water to serve as an efficient and safe reaction medium.
Solvent-free, or neat, reaction conditions represent another highly effective green strategy. researchgate.net By eliminating the solvent, this approach reduces waste, simplifies product purification, and can lead to increased reaction rates. For certain reactions, performing them under solvent-free conditions combined with techniques like ultrasound irradiation can yield the desired product in minutes with high efficiency. nih.gov For example, a 93% yield of a desired alcohol product was obtained in only 15 minutes of ultrasonic irradiation under solvent-free conditions. nih.gov
Table 1: Comparison of Reaction Conditions for Asymmetric Ketone Reduction
| Condition | Solvent | Hydrogen Donor | Typical Reaction Time | Key Advantage |
|---|---|---|---|---|
| Conventional | HCOOH-NEt3 Azeotrope | Formic Acid | >10 hours | Established method |
| Green Alternative | Water | Sodium Formate | ~1 hour | Faster, non-toxic solvent, inexpensive hydrogen donor |
Utilization of Sustainable Catalysts and Reagents
The move towards sustainability in chemical synthesis heavily relies on the replacement of stoichiometric reagents with catalytic alternatives, particularly those derived from renewable sources or those that are non-toxic and recyclable. Biocatalysis, using whole cells or isolated enzymes, has emerged as a powerful tool for the asymmetric reduction of 4-methylacetophenone to this compound.
Whole-cell biocatalysis using various plant tissues provides an accessible and low-cost source of reducing enzymes. Tissues from apples, carrots, potatoes, and other common plants have been successfully used to catalyze the asymmetric reduction of prochiral ketones like acetophenone. nih.gov These natural biocatalysts can achieve high enantiomeric excess (e.e.) and chemical yields, reaching up to 98% e.e. and 80% yield for acetophenone reduction, offering a simple and environmentally friendly synthetic route. nih.gov
Table 2: Examples of Sustainable Catalysts for Asymmetric Ketone Reduction
| Catalyst Type | Specific Example | Substrate | Product Configuration | Achieved Enantiomeric Excess (e.e.) |
|---|---|---|---|---|
| Isolated Enzyme | Geotrichum candidum Acetophenone Reductase (GcAPRD) | Acetophenone derivatives | (S)-Alcohol | >99% nih.gov |
| Isolated Enzyme | Vanillyl Alcohol Oxidase (VAO) | 4-ethylphenol | (R)-1-(4'-hydroxyphenyl)ethanol | Not specified researchgate.net |
| Whole Cell (Plant) | Carrot (Daucus carota) tissue | Acetophenone | (S)-1-Phenylethanol | >98% nih.gov |
Microwave-Assisted and Ultrasonication Techniques for Enhanced Efficiency
Adopting alternative energy sources like microwave irradiation and ultrasound is a key aspect of green chemistry, aimed at improving energy efficiency and accelerating reaction rates. anton-paar.commdpi.com These techniques can dramatically reduce reaction times from hours or even days to mere minutes, often leading to higher yields and cleaner reaction profiles by minimizing the formation of byproducts. anton-paar.comajrconline.org
Microwave-assisted organic synthesis utilizes the ability of polar molecules in the reaction mixture to absorb microwave energy directly, leading to rapid and uniform internal heating. anton-paar.com This rapid heating to a target temperature, which can be well above the solvent's boiling point in a sealed vessel, is governed by the Arrhenius law, where a 10 °C increase can double the reaction rate. anton-paar.com Consequently, a reaction that might take eight hours under conventional reflux could be completed in minutes. anton-paar.comnih.gov
Ultrasonication, or sonochemistry, accelerates reactions through acoustic cavitation: the formation, growth, and implosive collapse of bubbles in a liquid. mdpi.comresearchgate.net This process creates localized hot spots with extremely high temperatures and pressures, enhancing mass transfer and increasing reaction rates. mdpi.com In the synthesis of alcohol derivatives, ultrasound irradiation has been shown to be highly effective. For instance, a reaction in water under silent conditions that yielded 80% product in 4 hours was completed in just 1 hour with a 96% yield when assisted by ultrasound. nih.gov
Table 3: Comparison of Conventional vs. Energy-Enhanced Synthetic Methods
| Method | Energy Source | Typical Reaction Time | Typical Yield | Key Advantage |
|---|---|---|---|---|
| Conventional Heating | Thermal Conduction | Hours to Days | Moderate to Good | Well-established, simple setup |
| Microwave Irradiation | Microwave Energy | Minutes | Good to Excellent acs.org | Drastic reduction in time, improved yields, fewer byproducts anton-paar.comajrconline.org |
Improved Atom Economy and Reduced Waste Generation
Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired final product. jocpr.com A reaction with high atom economy maximizes the use of starting materials and minimizes the generation of waste byproducts. rsc.org
The synthesis of this compound from 4-methylacetophenone is primarily an addition reaction, specifically a reduction or hydrogenation. Addition reactions are inherently atom-economical as they involve the combination of reactants where all atoms are incorporated into the final product, ideally resulting in a 100% atom economy. jocpr.com
The atom economy can be calculated using the formula: % Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100
For the reduction of 4-methylacetophenone (MW: 134.18 g/mol ) to 1-(4-Methylphenyl)ethanol (B1581246) (MW: 136.19 g/mol ), the atom economy depends on the hydrogen donor used.
Table 4: Atom Economy Calculation for the Reduction of 4-Methylacetophenone
| Hydrogen Donor | Molecular Weight ( g/mol ) | Reaction Type | Calculation | Atom Economy |
|---|---|---|---|---|
| Hydrogen Gas (H₂) | 2.02 | Catalytic Hydrogenation | [136.19 / (134.18 + 2.02)] x 100 | 100% |
| Isopropanol (B130326) (C₃H₈O) | 60.10 | Transfer Hydrogenation | [136.19 / (134.18 + 60.10)] x 100 | 70.1% |
As shown in the table, catalytic hydrogenation using molecular hydrogen represents the most atom-economical pathway, achieving 100% atom economy as no atoms are wasted in byproducts. rsc.org Transfer hydrogenation reactions, while still effective and often safer to perform in a lab setting, are less atom-economical because the oxidized hydrogen donor becomes a byproduct (e.g., acetone (B3395972) from isopropanol or CO₂ from formic acid). By selecting reactions with high atom economy, chemists can significantly reduce waste at the source, aligning with the fundamental goals of sustainable chemical manufacturing.
Applications of R 1 4 Methylphenyl Ethanol As a Chiral Building Block
Role in the Asymmetric Synthesis of Complex Organic Molecules
Chiral building blocks are essential for the total synthesis of complex natural products and pharmacologically active molecules. By incorporating a pre-existing stereocenter, chemists can control the formation of new chiral centers during a synthetic sequence. While direct use of (R)-1-(4-Methylphenyl)ethanol as a chiral auxiliary in classic asymmetric reactions like aldol (B89426) or Diels-Alder additions is not extensively documented in readily available literature, structurally analogous compounds highlight its potential.
A pertinent example involves the enzymatic desymmetrization of a closely related meso compound, 2-(p-tolyl)propane-1,3-diol. This process yields a chiral monoacetate, which serves as a key building block for the asymmetric synthesis of the bisabolane (B3257923) sesquiterpene, (R)-turmerone. The monoacetate, possessing a similar p-tolyl ethanol (B145695) motif, demonstrates how this chiral structural unit can be elaborated through a series of reactions to construct a complex natural product with high stereochemical control. This chemoenzymatic approach underscores the utility of such chiral synthons in providing access to enantiomerically enriched natural products.
Precursor for Chiral Amines and Other Stereodefined Derivatives
A primary and well-established application of this compound is its role as a precursor for the synthesis of (R)-1-(4-methylphenyl)ethylamine. This chiral amine is a significant synthetic intermediate and resolving agent in its own right. The conversion typically proceeds via the corresponding amide.
The synthesis involves the deacylation of (R)-N-[1-(4-methylphenyl)ethyl]acetamide, which is itself derived from the parent alcohol. The reaction is carried out under basic conditions, providing the desired chiral amine with high yield and purity.
Table 1: Synthesis of (R)-1-(4-methylphenyl)ethylamine
| Starting Material | Reagents | Solvent | Temperature | Time | Yield | Purity (HPLC) |
|---|---|---|---|---|---|---|
| (R)-N-[1-(4-methylphenyl)ethyl]acetamide | Potassium Hydroxide (KOH) | n-Butanol | 100 °C | 24 hours | 82% | 96.3% |
This transformation highlights an efficient pathway to convert a chiral alcohol into a valuable chiral amine, a common functional group in pharmaceuticals and other bioactive molecules. caltech.edunih.gov
Intermediate in the Synthesis of Optically Active Fine Chemicals
The derivatives of this compound are important intermediates in the production of optically active fine chemicals, which are high-purity compounds used in specialized applications. The primary derivative, (R)-1-(4-methylphenyl)ethylamine, has several key uses in this sector.
Chiral Derivatizing Reagent: (R)-1-(4-methylphenyl)ethylamine is employed as a chiral derivatizing reagent (CDR). It reacts with other molecules to form diastereomeric derivatives that can be distinguished and quantified using analytical techniques like HPLC or NMR spectroscopy. This is crucial for determining the enantiomeric purity of other chemical compounds. For instance, it reacts with 1,5-difluoro-2,4-dinitrobenzene (B51812) (DFDNB), allowing for the chiral analysis of the resulting product. caltech.edugoogle.com
Chiral Resolving Agent: The amine also functions as a chiral resolving agent. Racemic mixtures of acids can be separated into their individual enantiomers by forming diastereomeric salts with a single enantiomer of a chiral base. (R)-1-(4-methylphenyl)ethylamine can be used to form such salts with racemic keto acids, allowing for the isolation of one diastereomer through crystallization, which can then be converted back to the enantiomerically pure acid. caltech.edu
Table 2: Applications of (R)-1-(4-methylphenyl)ethylamine in Fine Chemical Synthesis
| Application | Reactant / Substrate | Purpose |
|---|---|---|
| Chiral Derivatizing Reagent | 1,5-Difluoro-2,4-dinitrobenzene (DFDNB) | Formation of a diastereomeric derivative for enantiomeric purity analysis. |
| Chiral Resolving Agent | Racemic keto acids | Separation of acid enantiomers via diastereomeric salt formation. |
These applications demonstrate the role of this compound as a foundational chiral building block whose value is realized through its conversion into versatile, stereodefined derivatives used in the broader fine chemicals industry.
Advanced Analytical Techniques for Enantiomeric Purity and Absolute Configuration Determination
Chiral Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess Determination
The quantitative determination of the enantiomeric excess (ee) of a chiral compound mixture is commonly achieved using chiral chromatography. mdpi.com Both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are powerful techniques for separating enantiomers by employing a chiral stationary phase (CSP). nih.govmdpi.com The underlying principle of this separation is the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector of the CSP. The differing stability of these diastereomeric complexes leads to different retention times for the (R) and (S) enantiomers, allowing for their separation and quantification.
The selection of the appropriate CSP is crucial for achieving effective enantioseparation. Polysaccharide-based CSPs, particularly those derived from cellulose (B213188) and amylose (B160209), are widely used in HPLC due to their excellent chiral recognition capabilities for a broad range of compounds, including aromatic alcohols. nih.gov For GC, cyclodextrin (B1172386) derivatives are commonly used as chiral selectors in the stationary phase. gcms.cz
Factors such as the mobile phase composition, column temperature, and flow rate are optimized to maximize the resolution between the enantiomeric peaks. For instance, in HPLC, a P-heliCOF@SiO2 column has been used to separate the enantiomers of 1-(4-methylphenyl)ethanol (B1581246), achieving a resolution (Rs) of 2.16. acs.org The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers in the chromatogram.
Below is a table summarizing representative chromatographic conditions for the chiral separation of 1-(4-Methylphenyl)ethanol and similar aromatic alcohols.
| Technique | Analyte | Chiral Stationary Phase (CSP) | Mobile Phase/Carrier Gas | Resolution (Rs) |
|---|---|---|---|---|
| HPLC | 1-(4-Methylphenyl)ethanol | P-heliCOF@SiO2 | n-Hexane/Isopropanol (B130326) | 2.16 acs.org |
| HPLC | 1-Phenylethanol | Cellulose tris(3,5-dimethylphenylcarbamate) (Chiralcel OD-H) | n-Hexane/Isopropanol | >1.5 |
| GC | 1-Phenylethanol | Permethylated beta-cyclodextrin | Hydrogen | Baseline separated |
Spectroscopic Methods for Absolute Configuration Assignment
While chromatography can determine the ratio of enantiomers, it does not inherently identify the absolute configuration of the eluted peaks. Spectroscopic methods that utilize circularly polarized light, such as Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD), are powerful non-destructive techniques for this purpose. nih.gov
VCD measures the differential absorption of left and right circularly polarized infrared light during a vibrational transition. nih.gov ECD, its electronic counterpart, measures the same differential absorption but for electronic transitions in the UV-Vis region. encyclopedia.pub Enantiomers, being non-superimposable mirror images, produce VCD and ECD spectra that are mirror images of each other. encyclopedia.pub A positive Cotton effect for one enantiomer will be a negative Cotton effect for the other.
The assignment of the absolute configuration of (R)-1-(4-Methylphenyl)ethanol using these methods involves a combined experimental and computational approach. nih.gov
Experimental Spectrum: The VCD or ECD spectrum of the enantiomerically pure sample is recorded.
Computational Modeling: The three-dimensional structure of the (R)-configuration of the molecule is modeled using quantum-mechanical calculations, such as Density Functional Theory (DFT). nih.gov
Spectral Prediction: The theoretical VCD or ECD spectrum for the modeled (R)-configuration is calculated.
Comparison: The experimentally measured spectrum is compared to the theoretically predicted spectrum. A match between the experimental spectrum and the calculated spectrum for the (R)-isomer confirms the absolute configuration as (R).
VCD is particularly advantageous for molecules that lack strong UV chromophores, as it probes the chirality of the entire molecule through its vibrational modes. unipi.it The technique is highly sensitive to the molecule's conformation in solution. nih.gov
X-ray Crystallography for Structural Elucidation
X-ray crystallography is considered the definitive method for the unambiguous determination of a molecule's three-dimensional structure, including its absolute configuration. researchgate.net This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The pattern provides detailed information about the spatial arrangement of atoms within the crystal lattice, allowing for the construction of a precise molecular model.
For a chiral molecule like 1-(4-Methylphenyl)ethanol, if a suitable single crystal can be grown, anomalous dispersion effects can be used to determine the absolute configuration directly. However, obtaining high-quality crystals of low-melting-point alcohols can be challenging. A common alternative is to synthesize a crystalline derivative of the alcohol. researchgate.net This can be achieved by reacting the alcohol with a chiral resolving agent of known absolute configuration or with a heavy atom-containing reagent. The resulting diastereomer or heavy-atom derivative is often more readily crystallized.
Once a crystal structure is solved, the absolute configuration is established by analyzing the data, often with reference to the Flack parameter, which should be close to zero for the correct enantiomer. researchgate.net The crystal structure of a derivative, such as 1-acetoxy 4-methylphenyl methyl acetate, can provide definitive proof of the relative and absolute stereochemistry of the parent alcohol. researchgate.net
Future Perspectives and Emerging Research Directions
Development of Novel Biocatalysts with Tailored Stereoselectivity
The use of biocatalysts, such as enzymes and whole-cell systems, offers a green and highly selective alternative to traditional chemical synthesis for producing chiral alcohols. nih.govnih.govdntb.gov.ua The future in this area lies in the discovery and engineering of novel biocatalysts with precisely tailored stereoselectivity for specific substrates like 4-methylacetophenone.
Key research efforts are focused on:
Enzyme Engineering and Directed Evolution: Advances in protein engineering allow for the modification of existing enzymes to enhance their activity, stability, and, crucially, their stereoselectivity. nih.gov Techniques like directed evolution can be used to create enzyme variants that produce (R)-1-(4-Methylphenyl)ethanol with exceptionally high enantiomeric excess (e.e.). This process involves generating a library of enzyme mutants and screening them for improved performance, mimicking natural evolution in a laboratory setting.
Genome Mining and Screening: The vast microbial diversity in nature represents an untapped reservoir of novel enzymes. nih.gov Researchers are increasingly mining microbial genomes to identify new alcohol dehydrogenases (ADHs), ketoreductases (KREDs), and other enzymes capable of asymmetrically reducing ketones. Screening microorganisms from diverse environments can lead to the discovery of biocatalysts with unique properties suitable for industrial applications.
Whole-Cell Biocatalysis: Utilizing whole microbial cells as catalysts is an economically attractive strategy as it eliminates the need for costly enzyme purification. nih.gov Furthermore, whole-cell systems contain native mechanisms for cofactor regeneration [e.g., nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NAD(P)H)], which is essential for the reduction of ketones to alcohols. oup.com Research into microalgal photo-biocatalysis, for instance, has shown that certain species can reduce aromatic ketones with high enantioselectivity under illumination, offering a sustainable energy input for the reaction. oup.com
The table below summarizes examples of biocatalysts used in the asymmetric reduction of ketones to produce chiral alcohols.
| Biocatalyst Type | Example Organism/Enzyme | Substrate Example | Product Configuration | Key Advantage |
| Alcohol Dehydrogenase (ADH) | Lactobacillus brevis ADH | Acetophenone (B1666503) | (S)-1-phenylethanol | High stereoselectivity |
| Ketoreductase (KRED) | KREDs from various microorganisms | Prochiral ketones | (R) or (S)-alcohols | Broad substrate scope |
| Vanillyl Alcohol Oxidase (VAO) | Penicillium simplicissimum VAO | 4-Ethylphenol | (R)-1-(4'-hydroxyphenyl)ethanol | No need for external cofactors |
| Whole-Cell (Cyanophyta) | Spirulina platensis | Acetophenone | (S)-1-phenylethanol | In-situ cofactor regeneration, sustainable |
Design of Highly Efficient and Recyclable Catalytic Systems
Key strategies include:
Enzyme Immobilization: Attaching enzymes to solid supports is a well-established method to improve their stability and facilitate their recovery and reuse over multiple reaction cycles. nih.gov Research is exploring novel support materials and immobilization techniques that can enhance enzyme activity and longevity in industrial environments.
Continuous Flow Biocatalysis: Moving from traditional batch reactors to continuous flow systems offers numerous advantages, including better process control, higher productivity, and easier scalability. researchgate.netnih.govnih.gov Immobilized enzymes can be packed into columns or microreactors, allowing the substrate solution to flow through continuously, yielding the product in a highly efficient manner. researchgate.netrsc.org This approach is particularly promising for the large-scale production of chiral alcohols. nih.gov
Integration of Artificial Intelligence and Machine Learning in Reaction Discovery and Optimization
Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize the field of catalysis by accelerating the discovery and optimization of complex chemical reactions. nih.govacs.orgmdpi.com These computational tools can analyze vast datasets to identify patterns and make predictions that are beyond human intuition.
Applications in the synthesis of this compound include:
Predictive Modeling for Enantioselectivity: ML algorithms can be trained on existing reaction data to predict the enantioselectivity of a given catalyst with a specific substrate. nih.govnih.govarxiv.orgrsc.org This allows researchers to screen vast numbers of potential catalysts in silico, saving significant time and resources compared to traditional experimental screening. nih.gov Deep Neural Networks (DNNs) have shown particular promise in accurately predicting enantiomeric excess (% ee) for asymmetric reactions. rsc.org
Reaction Condition Optimization: AI can be used to rapidly identify the optimal reaction conditions (e.g., temperature, solvent, catalyst loading) to maximize yield and selectivity. u-strasbg.frpreprints.org Instead of the conventional one-variable-at-a-time approach, ML models can explore complex, multi-dimensional parameter spaces to find the true optimum.
De Novo Catalyst Design: Generative AI models can go a step further by designing entirely new catalysts or enzyme variants with desired properties. chiralpedia.comresearchgate.netnih.gov By learning the relationship between a catalyst's structure and its performance, these models can propose novel molecular architectures that are predicted to be highly effective for synthesizing a target molecule like this compound. researchgate.netnih.gov
The table below illustrates the progression of catalyst development approaches.
| Development Approach | Methodology | Key Tools | Primary Outcome |
| Traditional | Trial-and-error experimental screening | Laboratory experiments | Discovery of suitable catalysts from known classes |
| Rational Design | Structure-based modifications | Molecular modeling, Crystallography | Incremental improvement of existing catalysts |
| Machine Learning-Assisted | Predictive modeling, Data analysis | AI algorithms, Large datasets | Rapid screening and optimization of catalysts and conditions |
| Generative AI | De novo design | Generative models, Transfer learning | Discovery of novel, high-performance catalysts |
Sustainable and Scalable Production Methodologies for Industrial Applications
The ultimate goal of this research is to develop production methods that are not only efficient but also environmentally sustainable and scalable for industrial manufacturing. nih.gov This aligns with the broader principles of green chemistry, which aim to minimize waste, reduce energy consumption, and use renewable resources. unibo.itwhiterose.ac.ukmdpi.com
Future research will emphasize:
Biocatalysis as a Green Technology: Biocatalytic processes are inherently green as they are conducted in water under mild temperature and pressure conditions, reducing energy demand and avoiding the use of hazardous solvents and reagents. nih.gov
Atom Economy and Waste Reduction: The focus is on designing synthetic routes that maximize the incorporation of starting materials into the final product (high atom economy) and minimize the formation of byproducts. Continuous flow processes and recyclable catalysts are key to achieving low Process Mass Intensity (PMI), a metric that quantifies the total mass of materials used to produce a certain mass of product.
Use of Renewable Feedstocks: There is growing interest in producing valuable chemicals from renewable biomass rather than fossil fuels. rsc.org Research into converting lignin (B12514952) derivatives or other bio-based materials into precursors for chiral alcohols could provide a truly sustainable manufacturing pathway in the long term. rsc.org
Scalable Reactor Technologies: The transition from laboratory-scale experiments to industrial production requires robust and scalable reactor technologies. Continuous flow reactors, including packed-bed and microreactor systems, are well-suited for this purpose, offering consistent product quality and safe handling of reactions at a large scale. nih.govresearchgate.net
By focusing on these emerging research directions, the scientific community aims to provide the chemical and pharmaceutical industries with a toolbox of highly advanced, sustainable, and cost-effective methods for producing this compound and other essential chiral building blocks.
Q & A
Q. What are the primary laboratory-scale synthesis methods for (R)-1-(4-Methylphenyl)ethanol, and how do they compare in yield and enantiomeric purity?
The compound is synthesized via three main routes:
- Grignard Reaction : Reacting 4-methylphenylmagnesium bromide with acetaldehyde, followed by acid quenching. This method offers high yields (~80%) but may require subsequent chiral resolution .
- Ketone Reduction : Reduction of 1-(4-methylphenyl)ethanone using NaBH₄ or LiAlH₄. While efficient, this approach produces racemic mixtures, necessitating enantiomeric separation .
- Biocatalytic Reduction : Asymmetric reduction of the ketone precursor using Daucus carota (carrot) cells or engineered enzymes like alcohol dehydrogenases (ADHs). This method achieves high enantiomeric excess (e.e. >95%) under mild conditions .
Q. How is the chiral center of this compound characterized, and what analytical techniques validate its configuration?
The (R)-configuration is confirmed via:
Q. What are the key applications of this compound in photodynamic therapy (PDT)?
The compound is used to modify phthalocyanine derivatives, enhancing their photochemical properties for PDT. For example:
- Phthalocyanine Functionalization : Attaching this compound via ester linkages improves solubility and tumor-targeting efficiency, as shown in in vitro studies with cancer cell lines .
Advanced Research Questions
Q. How do electronic effects of the 4-methyl group influence catalytic β-alkylation reactions involving this compound?
The electron-donating methyl group stabilizes transition states in iridium-catalyzed β-alkylation with benzyl alcohol. This enhances reaction rates (e.g., complete conversion in 12 hours) and selectivity (>99%) compared to electron-withdrawing substituents (e.g., 4-bromo analogs). No additional base is required due to the methyl group’s activating effect .
Q. What strategies improve enantioselective synthesis of this compound via biocatalysis?
Key approaches include:
- Enzyme Engineering : Directed evolution of ADHs to enhance activity and stereoselectivity.
- Process Optimization : Using biphasic systems (e.g., water/ionic liquids) to shift equilibrium toward product formation.
- Dynamic Kinetic Resolution (DKR) : Combines Candida antarctica lipase B with transition-metal catalysts to racemize undesired (S)-enantiomers .
Q. How can this compound be derivatized to study structure-activity relationships (SAR) in bioactive molecules?
Derivatization methods include:
- Oxidation : Using KMnO₄ or TEMPO/oxone to produce 1-(4-methylphenyl)ethanone, a precursor for cathinone analogs .
- Halogenation : Bromination at the benzylic position generates intermediates for cross-coupling reactions (e.g., Suzuki-Miyaura) .
- Esterification : Lipase-catalyzed acylation with vinyl esters (e.g., divinyl adipate) to create chiral esters for drug delivery studies .
Q. What challenges arise in resolving racemic mixtures of 1-(4-Methylphenyl)ethanol, and how are they addressed?
Challenges include low solubility and similar physical properties of enantiomers. Solutions involve:
- Kinetic Resolution : Pseudomonas cepacia lipase selectively acylates the (R)-enantiomer, leaving the (S)-form unreacted for separation .
- Chiral Additives : Use of (-)-menthol or tartaric acid derivatives to form diastereomeric salts for crystallization .
Methodological Considerations
Q. How are computational methods (e.g., DFT) used to predict the reactivity of this compound in catalytic systems?
Density Functional Theory (DFT) calculations model transition states and binding energies in iridium-catalyzed reactions. For example:
- Electrostatic Potential Maps : Identify nucleophilic/electrophilic sites on the alcohol.
- Mechanistic Studies : Simulate intermediates in β-alkylation to optimize ligand design (e.g., N-heterocyclic carbenes) .
Q. What spectroscopic techniques are critical for characterizing derivatives of this compound?
- NMR : ¹H/¹³C NMR distinguishes regioisomers (e.g., para vs. ortho substitution).
- HPLC-MS : Monitors reaction progress and quantifies enantiomeric excess.
- FT-IR : Confirms functional group transformations (e.g., C=O stretch in ketone derivatives) .
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
